molecular formula C25H26ClN5O3S B10786209 5-[6-(tert-butylcarbamoylamino)benzimidazol-1-yl]-3-[(1R)-1-(2-chlorophenyl)ethoxy]thiophene-2-carboxamide

5-[6-(tert-butylcarbamoylamino)benzimidazol-1-yl]-3-[(1R)-1-(2-chlorophenyl)ethoxy]thiophene-2-carboxamide

Cat. No.: B10786209
M. Wt: 512.0 g/mol
InChI Key: QGUCAJKKNWSBJE-CQSZACIVSA-N
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Description

GSK346294 is a compound known for its potential therapeutic applications, particularly in the field of kinase inhibition. Kinase inhibitors are a class of drugs that block certain enzymes called kinases, which play a crucial role in various cellular processes, including cell division, metabolism, and apoptosis. GSK346294 has been studied for its potential to treat various diseases, including cancer and inflammatory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK346294 involves several steps, starting with the preparation of key intermediates. One of the critical steps includes the preparation of 4-(aminomethyl)-3-(trifluoromethyl)benzonitrile and 4-chloro-N,6-dimethyl-1,3,5-triazin-2-amine. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and amination, to form the final compound .

Industrial Production Methods

For industrial-scale production, the synthesis of GSK346294 is optimized to ensure high yield and purity. The process involves the use of efficient catalysts and reaction conditions that minimize by-products and waste. The overall yield of the industrial process is approximately 26.8%, with a purity of 99% .

Chemical Reactions Analysis

Types of Reactions

GSK346294 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of GSK346294 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

    Chemistry: It is used as a tool compound to study kinase inhibition and enzyme activity.

    Biology: It is used in cell-based assays to investigate cellular signaling pathways and mechanisms of action.

    Medicine: It has potential therapeutic applications in the treatment of cancer, inflammatory diseases, and other conditions.

    Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

GSK346294 exerts its effects by inhibiting specific kinases involved in cellular signaling pathways. The compound binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cellular processes such as cell division and apoptosis, leading to the therapeutic effects observed in various studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GSK346294 is unique in its specific inhibition of certain kinases, making it a valuable tool for studying kinase-related cellular processes and developing targeted therapies. Its high potency and selectivity distinguish it from other kinase inhibitors, providing a unique profile for therapeutic applications .

Properties

Molecular Formula

C25H26ClN5O3S

Molecular Weight

512.0 g/mol

IUPAC Name

5-[6-(tert-butylcarbamoylamino)benzimidazol-1-yl]-3-[(1R)-1-(2-chlorophenyl)ethoxy]thiophene-2-carboxamide

InChI

InChI=1S/C25H26ClN5O3S/c1-14(16-7-5-6-8-17(16)26)34-20-12-21(35-22(20)23(27)32)31-13-28-18-10-9-15(11-19(18)31)29-24(33)30-25(2,3)4/h5-14H,1-4H3,(H2,27,32)(H2,29,30,33)/t14-/m1/s1

InChI Key

QGUCAJKKNWSBJE-CQSZACIVSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1Cl)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)NC(=O)NC(C)(C)C)C(=O)N

Canonical SMILES

CC(C1=CC=CC=C1Cl)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)NC(=O)NC(C)(C)C)C(=O)N

Origin of Product

United States

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